5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid
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Overview
Description
5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the methoxy and carboxylic acid groups.
7-azaindole: Another heterocyclic compound with a similar pyridine ring structure but differing in the position of the nitrogen atom.
Uniqueness
5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its ability to interact with molecular targets, while the carboxylic acid group improves its solubility and bioavailability .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-5-2-3-10-8(5)11-7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
PTDRIVWCDZGDSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2)C(=O)O |
Origin of Product |
United States |
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